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DFT Studies on Related Silicon Hydrides

While direct data on disilylsilane is unavailable, the following table summarizes key aspects of research on

disilane and other silanes, which involve similar computational approaches.

Study Focus
Key Computational Methods &
Functionals

Relevant Findings &
Applications

Source

Disilane
Hydrolysis &
Catalysis

Gaussian 09; B3LYP, M06-2D,

ωB97X-D/6-31+G(d); DGDZVP for
Fe; CCSD(T) for single-point

energies [1]

Fe (110) surface provides a

barrierless path for disilane
dissociation; hydrolysis is

kinetically inert without a
catalyst [1].

[8]

Disilane
Molecular
Structure

Ab initio methods for molecular force
field, vibrational spectrum,

photoelectron, and VUV electronic
spectra [2] [3]

Provides foundational data on
disilane's geometric and

electronic structure [2] [3].

[1] [3]

Si-H Bond
Dissociation
Energies

B3LYP/6-311+G(3df,2p)//B3LYP/6-
31G(d) to calculate Si-H BDEs in

various organic silanes [4]

Systematically computes
BDEs; identifies substituents

(e.g., third-row atoms) that

[6]
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Study Focus
Key Computational Methods &
Functionals

Relevant Findings &
Applications

Source

stabilize silyl radicals and
lower BDEs [4].

Electronic
Structure of
Diphenylsilane

Gaussian 03; B3LYP/6-311G basis
set; X-ray emission spectroscopy for

validation [5]

DFT-calculated X-ray emission
spectrum matched

experimental data, validating
the method for describing

chemical bonding in silanes
[5].

[9]

A Proposed Workflow for a DFT Study on Disilylsilane

Here is a practical workflow you can adapt, based on methodologies used in the related studies. The diagram

below outlines the key stages of a typical first-principles DFT investigation.
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Start: Define Research Objective

1. Model Building
(Define initial geometry

for disilylsilane)

2. Method Selection
(Choose functional & basis set)

3. Geometry Optimization
(Find stable ground state)

4. Property Calculation
(e.g., vibrational frequencies,

electronic structure)

5. Reaction Analysis
(TS search, energy profile)

6. Validation
(Compare with exp. data

or higher-level theory)

End: Analysis & Conclusion

Click to download full resolution via product page
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Proposed workflow for a DFT study on disilylsilane

Detailed Methodologies for Key Stages

1. Model Building and Method Selection

Initial Geometry: Construct an initial 3D model of disilylsilane (likely H₃Si-SiH₂-SiH₃). You may use

computational chemistry software (e.g., GaussView, Avogadro) or derive a starting point from known
disilane structures [2] [3].

DFT Functional and Basis Set:
Hybrid Functionals: The B3LYP functional is widely used and serves as a good starting point

[1] [5]. For better accuracy, especially with dispersion interactions, consider M06-2D or ωB97X-
D [1].

Basis Sets: A Pople-style basis set like 6-31+G(d) is a standard choice for molecular systems,
offering a balance of accuracy and cost [1]. For more rigorous results, use a larger basis set

like 6-311+G(3df,2p) for final single-point energy calculations [4].
Validation: Where possible, validate your chosen method by comparing calculated properties

(e.g., Si-H bond lengths, vibrational frequencies) with available experimental data or higher-
level ab initio calculations like CCSD(T) [1].

2. Key Calculations and Properties to Investigate

Geometry Optimization and Vibrational Analysis: Fully optimize the geometry without constraints.
Following this, perform a frequency calculation at the same level of theory to:

Confirm a true minimum (no imaginary frequencies).
Obtain thermodynamic corrections and zero-point energy (ZPE).

Simulate the infrared (IR) and Raman spectra [3].
Electronic Structure Analysis:

Calculate the Natural Bond Orbital (NBO) to understand atomic charges, orbital hybridization,
and bond character [5].

Plot the Molecular Electrostatic Potential (MEP).
Analyze the Density of States (DOS) and frontier molecular orbitals (HOMO-LUMO) to

determine the chemical reactivity and band gap [6].
Bond Dissociation Energy (BDE):

Calculate the BDE for a specific bond (e.g., Si-Si or Si-H) as the enthalpy change of the bond
cleavage reaction at 298.15 K [4].

Use the formula: BDE = H(A•) + H(B•) - H(A-B), where H is the enthalpy including the
electronic energy plus thermal corrections (ZPE, translational, rotational, vibrational) [4].

Reaction Mechanism Exploration:
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If studying a reaction like hydrolysis, locate the Transition State (TS) using methods like

QST2, QST3, or synchronous transit.
Verify the TS with a frequency calculation (one imaginary frequency) and confirm it connects

the correct reactants and products via an Intrinsic Reaction Coordinate (IRC) calculation [1].
Construct the potential energy surface landscape to identify rate-determining steps and

catalytic effects [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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